![molecular formula C9H7ClS B097379 7-Chloro-3-MethylBenzo[B]Thiophene CAS No. 17514-68-0](/img/structure/B97379.png)
7-Chloro-3-MethylBenzo[B]Thiophene
Overview
Description
7-Chloro-3-MethylBenzo[B]Thiophene: is an organosulfur compound with the molecular formula C9H7ClS and a molecular weight of 182.67 g/mol . This compound is characterized by a benzothiophene core structure substituted with a chlorine atom at the 7th position and a methyl group at the 3rd position. It is a light yellow oil and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-MethylBenzo[B]Thiophene can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with alkynyl sulfides in the presence of a base such as cesium fluoride . This reaction proceeds through an aryne intermediate, leading to the formation of the benzothiophene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The compound undergoes preferential substitution at the 2-position due to electronic activation by the sulfur atom. Key reactions include:
Mechanistic Notes :
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Sulfur’s electron-donating effect directs electrophiles to the 2-position (para to sulfur).
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Steric hindrance from the 3-methyl group limits substitution at adjacent positions .
Side-Chain Bromination
The methyl group at position 3 undergoes radical bromination under specific conditions:
Industrial Relevance : This reaction produces intermediates for antifungal agents like sertaconazole .
C3-Chlorination
Sodium hypochlorite facilitates regioselective chlorination at C3 under mild conditions:
Nucleophilic Displacement at C7
The 7-chloro group undergoes substitution with oxygen/sulfur nucleophiles:
Key Advantage : High yields (>85%) under Grignard-mediated conditions .
Rearrangement Reactions
Derivatives participate in sigmatropic shifts:
Reaction Type | Starting Material | Reagents/Conditions | Product | Yield |
---|---|---|---|---|
Claisen | 7-Allyloxy-3-methylbenzo[b]thiophene | Heat (200°C) | 6-Allyl-7-hydroxy-3-methylbenzo[b]thiophene | 76% |
Fries | 7-Acetoxy-3-methylbenzo[b]thiophene | AlCl₃ (reflux) | 2-Acetyl-7-hydroxy-3-methylbenzo[b]thiophene | 63% |
Synthetic Utility : Enables access to functionalized benzothiophenes for drug discovery .
Stability & Side Reactions
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Thermal Decomposition : Degrades above 300°C, releasing HCl and SO₂ .
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Oxidative Side Reactions : Prolonged exposure to H₂O₂ forms sulfoxide derivatives (≤12%).
This compound’s versatility in electrophilic substitution, side-chain modifications, and rearrangements makes it invaluable for synthesizing bioactive molecules. Recent advances in regioselective chlorination and solvent-optimized bromination highlight ongoing improvements in its synthetic utility.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
7-Chloro-3-MethylBenzo[B]Thiophene has emerged as a promising candidate in cancer research due to its ability to interact with the myeloid cell leukemia-1 (Mcl-1) protein, which plays a crucial role in apoptosis regulation.
- Mechanism of Action : The compound binds to Mcl-1, disrupting its interaction with pro-apoptotic proteins, leading to increased apoptosis in cancer cells, particularly those resistant to traditional chemotherapeutics like cisplatin .
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Biological Activity :
- Apoptosis Induction : Effective in inducing apoptosis in non-small-cell lung cancer and ovarian cancer cells.
- Dosage Effects : Demonstrated efficacy at lower doses with minimal toxicity in animal models, highlighting its therapeutic potential.
2. Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including:
- Imidazole Antifungal Agents : It is utilized in the preparation of imidazole derivatives that exhibit antifungal properties .
- Substitution Reactions : The compound undergoes nitration, bromination, and acetylation reactions, yielding various substituted derivatives that can be further explored for their biological properties .
Research Findings
Recent studies have highlighted several key findings regarding the pharmacological potential of this compound:
- Anticancer Studies : Research indicates that this compound effectively inhibits Mcl-1 and induces cell death across various cancer types, making it a promising candidate for drug development.
- Antimicrobial Activity : Derivatives of benzo[b]thiophenes have shown antimicrobial properties, suggesting potential applications for this compound in developing new antimicrobial agents.
- In Silico Studies : Computational analyses indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties for this compound, supporting its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 7-Chloro-3-MethylBenzo[B]Thiophene in biological systems involves its interaction with molecular targets such as myeloid cell leukemia-1 (Mcl-1) , a protein responsible for inhibiting apoptosis and promoting DNA damage repair . By downregulating Mcl-1, this compound induces apoptosis and inhibits DNA repair pathways, making it a potential candidate for overcoming drug resistance in cancer therapy .
Comparison with Similar Compounds
- 3-Chloro-6-MethylBenzo[B]Thiophene
- 5-Chloro-3-MethylBenzo[B]Thiophene
- 7-Chloro-3-Methyl-1-Benzothiophene
Uniqueness: 7-Chloro-3-MethylBenzo[B]Thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets such as Mcl-1 sets it apart from other benzothiophene derivatives .
Biological Activity
7-Chloro-3-MethylBenzo[B]Thiophene (C9H7ClS) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, cellular effects, and applications in scientific research.
The primary target of this compound is the myeloid cell leukemia-1 (Mcl-1) protein, which plays a crucial role in inhibiting apoptosis and facilitating DNA damage repair in cancer cells.
- Binding Affinity : The compound binds to Mcl-1, disrupting its interaction with pro-apoptotic proteins. This interaction leads to increased apoptosis in cancer cells, particularly those resistant to cisplatin, a common chemotherapeutic agent .
- Biochemical Pathways : By inhibiting Mcl-1, this compound influences the apoptosis pathway and impairs DNA damage repair mechanisms. This results in enhanced sensitivity of cancer cells to chemotherapy.
Cellular Effects
Research indicates that this compound exhibits significant effects on various cancer cell lines:
- Apoptosis Induction : The compound has been shown to effectively induce apoptosis in non-small-cell lung cancer and ovarian cancer cells that are resistant to cisplatin.
- Dosage Effects : In animal models, lower doses of the compound successfully induced apoptosis without causing significant toxicity, highlighting its therapeutic potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Chloro-benzo[B]thiophene | Lacks methyl group at position 3 | Lower anticancer activity compared to 7-chloro derivative |
3-Chloro-6-methylbenzo[B]thiophene | Additional methyl group at position 6 | Enhanced binding affinity to Mcl-1 but less effective than 7-chloro variant |
The presence of chlorine at the 7-position and a methyl group at the 3-position significantly enhances the compound's chemical reactivity and biological activity compared to its analogs .
Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Anticancer Studies : A study demonstrated that this compound effectively inhibits Mcl-1 and induces cell death in various cancer types, making it a promising candidate for drug development .
- Antimicrobial Activity : Other derivatives of benzo[b]thiophenes have shown antimicrobial properties, suggesting that similar activities may be explored for this compound .
- In Silico Studies : Computational analyses indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties for this compound, supporting its potential as a drug candidate .
Case Studies
A notable case study involved the synthesis and evaluation of various benzo[b]thiophenes as potential Mcl-1 inhibitors. The results indicated that modifications at specific positions could enhance binding affinity and biological activity:
- Synthesis Methodology : Using microwave-assisted synthesis techniques yielded high-purity compounds with significant biological activities against cancer cell lines .
- Efficacy Against Resistant Cells : In vitro studies demonstrated that this compound significantly reduced cell viability in cisplatin-resistant ovarian cancer cells compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-chloro-3-methylbenzo[b]thiophene in academic laboratories?
Methodological Answer: The Gewald procedure is a foundational method for synthesizing benzothiophene derivatives. This involves cyclocondensation of ketones with activated nitriles and elemental sulfur under basic conditions, yielding 2-aminothiophene scaffolds . For halogenated variants like this compound, bromomethyl intermediates (e.g., 3-(bromomethyl)-5-chlorobenzo[b]thiophene) can be utilized in nucleophilic substitution or cross-coupling reactions . Alternative routes may involve Friedel-Crafts alkylation or halogenation of pre-formed benzothiophene cores.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra provide structural confirmation (e.g., aromatic proton environments at δ 7.44–8.06 ppm for benzothiophene derivatives) .
- Elemental Analysis : Validates molecular composition (e.g., %C and %H matching theoretical values within ±0.1%) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., using NIST database references for fragmentation patterns) .
- Melting Point Determination : Sharp melting points (e.g., 129–130°C for bromomethyl analogs) indicate purity .
Q. What safety precautions should be implemented when handling halogenated benzothiophene derivatives like this compound?
Methodological Answer:
- Storage : Keep at ≤4°C in airtight containers to prevent decomposition .
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and gas-tight goggles to minimize inhalation/contact risks .
Q. How can researchers efficiently locate precedent synthetic methodologies for this compound derivatives in literature databases?
Methodological Answer:
- Keyword Strategy : Combine terms like "benzothiophene synthesis," "halogenation," and "Gewald reaction" in SciFinder or Reaxys .
- Retrosynthetic Analysis : Use CAS registry numbers (e.g., [1198-51-2] for bromomethyl intermediates) to trace synthetic pathways .
- Citation Tracking : Follow references in foundational papers (e.g., Phosphorus, Sulfur, and Silicon journal articles) for historical context .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. ethers (THF) to balance reactivity and solubility .
- Temperature Gradients : Use microwave-assisted synthesis for rapid screening of thermal conditions (e.g., 80–120°C) .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in benzothiophene derivative research?
Methodological Answer:
- Multi-Technique Validation : Cross-check DFT-predicted NMR shifts with experimental spectra .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., regioselectivity in halogenation) .
- Statistical Analysis : Apply multivariate regression to identify outliers in reaction yield datasets .
Q. What computational chemistry approaches are valuable for predicting reactivity patterns in this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation energy in chlorinated solvents) .
- Docking Studies : Model interactions with biological targets (e.g., monoamine oxidase inhibition) to guide derivatization .
Q. What experimental approaches enable effective functionalization of this compound for structure-activity relationship studies?
Methodological Answer:
- Directed Metalation : Use lithium bases to install substituents at specific positions (e.g., C-2 or C-5) .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .
- Bioisosteric Replacement : Replace chlorine with trifluoromethyl groups and compare bioactivity profiles .
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIURQZBTTSWWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604010 | |
Record name | 7-Chloro-3-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-68-0 | |
Record name | 7-Chloro-3-methylbenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17514-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3-methyl benzo(b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-3-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-3-METHYL BENZO[B]THIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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